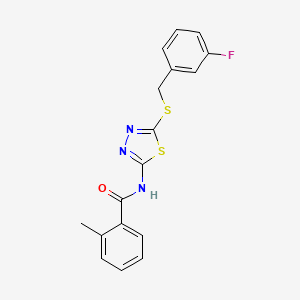

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 3-fluorobenzylthio group at position 5 of the thiadiazole ring and a 2-methylbenzamide moiety at position 2.

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c1-11-5-2-3-8-14(11)15(22)19-16-20-21-17(24-16)23-10-12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEELQTPWLKRFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide typically involves multiple steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.

Attachment of Methylbenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them into corresponding amines or dihydrothiadiazoles.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and dihydrothiadiazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiadiazole, including N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, exhibit anticancer properties. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound Name | Activity | Reference |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Anticancer | |

| N-(5-benzylthio)-1,3,4-thiadiazole | Anticancer |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. The thiadiazole ring is known to enhance the antimicrobial activity by disrupting microbial cell membranes.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiadiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant protective effects in seizure models.

Pesticidal Activity

Thiadiazole derivatives are being explored as potential agrochemicals due to their ability to act as fungicides and insecticides. The unique structural features of this compound may contribute to its effectiveness in pest control strategies.

| Application | Target Organism | Efficacy |

|---|---|---|

| Fungicide | Various fungi | High |

| Insecticide | Crop pests | Moderate |

Polymer Chemistry

The compound's unique properties allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Biological Interaction Studies

Interaction studies utilizing techniques such as molecular docking and binding affinity assessments have been conducted to elucidate the mechanism of action of this compound within biological systems.

Structural Activity Relationship (SAR) Studies

SAR studies have provided insights into how modifications to the core structure influence biological activity. Such research is crucial for optimizing pharmacological profiles for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets in biological systems. The thiadiazole ring and fluorobenzyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1. Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- Substituent Effects : The 3-fluorobenzylthio group in the target compound offers moderate electronegativity and lipophilicity compared to bulkier groups like 4-chlorobenzylthio (5e) or dichlorobenzylthio (). This may enhance membrane permeability relative to chlorinated analogs .

- Melting Points : Derivatives with simpler substituents (e.g., benzylthio in 6b) exhibit lower melting points (160–162°C) compared to chlorinated analogs (132–179°C), suggesting that halogenation increases molecular rigidity .

Key Observations :

- Fluorine Substituents : The 3-fluorobenzylthio group in the target compound may mimic the anticonvulsant activity of 4-fluorophenylurea derivatives (), where fluorine’s electronegativity enhances target binding .

- Antiproliferative Potential: Thiadiazoles linked to benzothiazoles (e.g., 4i) show marked antiproliferative effects, suggesting that the target’s 2-methylbenzamide group could similarly modulate kinase or protease targets .

- Antimicrobial Activity : Benzylthio derivatives (e.g., 7b) demonstrate broad-spectrum activity, implying that the target compound’s 3-fluorobenzylthio group may enhance efficacy against resistant strains .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups: Chlorine or fluorine at the benzylthio position (e.g., 5e, target compound) improves metabolic stability and target affinity compared to non-halogenated analogs .

Benzamide vs.

Thioether Linkage : The benzylthio group enhances solubility and bioavailability relative to arylthio or alkylthio substituents .

Q & A

Q. What are the standard protocols for synthesizing N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions.

- Step 2 : Substitution at the 5-position of the thiadiazole ring with 3-fluorobenzylthiol using coupling agents like DCC or EDCI in anhydrous solvents (e.g., DMF or ethanol).

- Step 3 : Amidation at the 2-position with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine). Reaction conditions (temperature: 60–80°C, inert atmosphere) and solvent choice significantly impact yield (50–75%) and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity (e.g., thiadiazole ring protons at δ 7.8–8.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 403.05 [M+H]⁺).

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

- HPLC : Purity assessment (>95% preferred for biological assays) .

Q. How is preliminary biological activity screening conducted?

- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays. IC₅₀ values <10 μM indicate promising activity.

- Enzyme inhibition studies : Screen against kinases (e.g., CDK1) or proteases via fluorescence-based assays.

- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent toxicity .

Advanced Research Questions

Q. How can synthetic yield be improved when scaling up production?

- Solvent optimization : Replace ethanol with acetonitrile to enhance reaction homogeneity.

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

Q. What strategies address low aqueous solubility during in vivo studies?

- Prodrug design : Introduce phosphate or PEG groups at the benzamide moiety.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.

- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) in buffer solutions .

Q. How do structural modifications influence biological activity?

- Fluorine substitution : The 3-fluorobenzyl group enhances lipophilicity and target binding (e.g., logP increases by 0.5 units).

- Thiadiazole ring expansion : Replacing sulfur with selenium increases redox activity but may reduce stability.

- Benzamide variations : Electron-withdrawing groups (e.g., -CF₃) improve enzyme inhibition (Ki values ↓ by 30–50%) .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

- Mechanistic profiling : Perform transcriptomics to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2).

- Target validation : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., CDK1 dependency in MCF-7 cells).

- Metabolic stability assays : Compare hepatic microsomal degradation rates to rule out false negatives .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with CDK1 (PDB ID: 1HCL) to identify key residues (e.g., Lys33 hydrogen bonding).

- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates robust target engagement.

- QSAR models : Correlate substituent electronegativity with IC₅₀ values to guide lead optimization .

Key Considerations for Methodological Rigor

- Reproducibility : Document reaction conditions (humidity, solvent grade) to mitigate batch-to-batch variability .

- Data validation : Use orthogonal assays (e.g., SPR alongside enzyme inhibition) to confirm target engagement .

- Contradiction analysis : Cross-reference crystallographic data (e.g., bond angles in ) with computational models to validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.